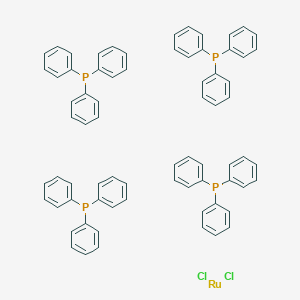

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

描述

属性

IUPAC Name |

dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWNHEPSSHYXTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60Cl2P4Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475129 | |

| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15555-77-8 | |

| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II), a key precursor in organometallic chemistry and catalysis. The synthesis is a two-step process, commencing with the preparation of the precursor complex, dichlorotris(triphenylphosphine)ruthenium(II), followed by its conversion to the desired tetrakis complex.

I. Synthesis Overview

The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₄]) is achieved through the reaction of dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]) with an excess of triphenylphosphine (PPh₃). The precursor complex, [RuCl₂(PPh₃)₃], is itself synthesized from ruthenium(III) chloride hydrate and triphenylphosphine. The overall reaction scheme is a two-step process, which is outlined in the experimental workflow below.

II. Experimental Protocols

Step 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])

This protocol is a well-established method for preparing the direct precursor to the target compound.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol (reagent grade)

-

Diethyl ether (anhydrous)

Procedure:

-

A solution of triphenylphosphine (6.0 g, 22.9 mmol) in methanol (250 mL) is brought to a gentle reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this refluxing solution, a solution of ruthenium(III) chloride hydrate (1.0 g, containing ~40% Ru) in methanol (50 mL) is added dropwise over 20-30 minutes.

-

The reaction mixture is maintained at reflux for an additional 2 hours, during which time a brown precipitate of dichlorotris(triphenylphosphine)ruthenium(II) will form.

-

The mixture is then cooled to room temperature, and the precipitate is collected by vacuum filtration.

-

The collected solid is washed thoroughly with diethyl ether (3 x 30 mL) to remove any unreacted triphenylphosphine and other impurities.

-

The resulting brown crystalline solid is dried under vacuum.

Step 2: Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₄])

This step involves the conversion of the tris(phosphine) complex to the desired tetrakis(phosphine) complex. In the presence of an excess of triphenylphosphine, RuCl₂(PPh₃)₃ readily binds a fourth phosphine ligand to yield the black crystalline [RuCl₂(PPh₃)₄][1].

Materials:

-

Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])

-

Triphenylphosphine (PPh₃)

-

Benzene or Toluene (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dichlorotris(triphenylphosphine)ruthenium(II) (1.0 g, 1.04 mmol) and an excess of triphenylphosphine (0.55 g, 2.1 mmol) are placed.

-

Anhydrous benzene or toluene (50 mL) is added, and the mixture is heated to reflux with stirring.

-

The reaction is monitored for a color change from brown to a dark, almost black solution, which typically occurs within 1-2 hours.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The product is precipitated by the slow addition of anhydrous hexane (100-150 mL) with stirring.

-

The resulting black crystalline precipitate is collected by filtration under an inert atmosphere, washed with hexane (2 x 20 mL), and dried under vacuum.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of both the precursor and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Appearance |

| Dichlorotris(triphenylphosphine)ruthenium(II) | C₅₄H₄₅Cl₂P₃Ru | 958.83 | 85-95 | Brown crystalline solid |

| Dichlorotetrakis(triphenylphosphine)ruthenium(II) | C₇₂H₆₀Cl₂P₄Ru | 1221.09 | >90 | Black crystalline solid |

IV. Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II).

Caption: Experimental workflow for the two-step synthesis of [RuCl₂(PPh₃)₄].

V. Characterization

The synthesized dichlorotetrakis(triphenylphosphine)ruthenium(II) can be characterized by various spectroscopic techniques to confirm its identity and purity.

-

³¹P NMR Spectroscopy: The ³¹P{¹H} NMR spectrum in a suitable solvent (e.g., CD₂Cl₂) will show a characteristic singlet for the four equivalent phosphine ligands.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will exhibit multiplets in the aromatic region corresponding to the phenyl protons of the triphenylphosphine ligands.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic vibrational bands for the P-Ph bonds and the Ru-Cl stretching frequencies.

-

Elemental Analysis: The elemental composition (C, H, Cl, P, Ru) should be in close agreement with the calculated values for the molecular formula C₇₂H₆₀Cl₂P₄Ru.

This comprehensive guide provides the necessary details for the successful synthesis and characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II), a valuable compound for various applications in chemical research and development.

References

An In-depth Technical Guide to the Characterization of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II), a significant coordination complex in catalysis and precursor chemistry. This document details the synthesis, spectroscopic analysis, and structural properties of the compound, with a focus on providing actionable experimental protocols and clearly presented data.

Introduction and Structural Elucidation

Dichlorotetrakis(triphenylphosphine)ruthenium(II), often denoted as RuCl₂(PPh₃)₄, is a ruthenium(II) complex that plays a crucial role as a precursor to various catalysts, including those used in olefin metathesis. Its characterization is intrinsically linked to its close relative, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). In the presence of excess triphenylphosphine (PPh₃), the tris-phosphine complex binds a fourth phosphine ligand.[1]

Crucially, crystallographic studies have revealed that what is often isolated and referred to as RuCl₂(PPh₃)₄ is, in fact, a co-crystal of the tris-phosphine complex with one molecule of solvated triphenylphosphine, more accurately represented as [RuCl₂(PPh₃)₃]·PPh₃ . The solid-state structure consists of the five-coordinate RuCl₂(PPh₃)₃ molecule and a non-coordinated triphenylphosphine molecule within the crystal lattice. This distinction is vital for accurate characterization, as solution-state behavior may involve an equilibrium between the tris- and tetrakis-ligated species.

Synthesis

The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) is achieved by reacting a ruthenium(III) salt with an excess of triphenylphosphine. The procedure begins with the formation of the stable tris-phosphine precursor.

Experimental Protocol: Synthesis

Objective: To synthesize dichlorotetrakis(triphenylphosphine)ruthenium(II) from ruthenium(III) chloride hydrate.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol (reagent grade)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

-

Reflux condenser

-

Stirring hotplate

-

Filtration apparatus (Büchner funnel or similar)

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add ruthenium(III) chloride hydrate (1.0 g).

-

Add methanol (100 mL) to the flask.

-

Add a significant excess of triphenylphosphine (6.0 g, >6 molar equivalents) to the solution.

-

Flush the apparatus with an inert gas (Argon or Nitrogen) for 15-20 minutes to deoxygenate the system.

-

Heat the mixture to reflux with vigorous stirring under a positive pressure of the inert gas. The solution will turn from a deep brown to a black suspension.

-

Maintain the reflux for a minimum of 4 hours to ensure complete formation of the complex.

-

After the reflux period, allow the mixture to cool to room temperature. A black crystalline solid will precipitate.

-

Filter the solid product under vacuum.

-

Wash the collected solid sequentially with generous portions of diethyl ether to remove any unreacted triphenylphosphine and other organic impurities.

-

Dry the final product, a black crystalline solid, under vacuum.

The logical workflow for the synthesis and subsequent characterization is outlined in the diagram below.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution. For RuCl₂(PPh₃)₄, ³¹P NMR is particularly diagnostic.

¹H NMR: The ¹H NMR spectrum is typically complex and dominated by the signals of the phenyl protons of the triphenylphosphine ligands. These protons appear as a broad multiplet in the aromatic region, generally between 7.0 and 7.8 ppm .

¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum shows a series of resonances in the aromatic region (~128-138 ppm ) corresponding to the phenyl carbons of the PPh₃ ligands. The carbon atom directly bonded to phosphorus (C-ipso) shows a characteristic coupling to the ³¹P nucleus.

³¹P NMR: This is the most informative NMR technique for this compound. In solution, an equilibrium may exist between the coordinated and uncoordinated PPh₃. The spectrum will show a signal for the coordinated phosphine ligands of the RuCl₂(PPh₃)₃ core and a separate signal for the free PPh₃.

| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| ¹H | 7.0 - 7.8 | Complex multiplet, phenyl protons |

| ¹³C | 128 - 138 | Aromatic carbons of PPh₃ ligands |

| ³¹P (Coordinated) | ~ +42 (in CD₂Cl₂) | Signal for PPh₃ in the RuCl₂(PPh₃)₃ core[2] |

| ³¹P (Free) | ~ -5 | Sharp singlet for uncoordinated PPh₃[2] |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving ~10-20 mg of the complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak.

-

Reference the ³¹P spectrum to an external standard of 85% H₃PO₄.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the triphenylphosphine ligands and to confirm the absence of common impurities, such as carbonyls.

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3080 | Aromatic C-H stretch |

| 1480, 1435 | P-Ph (C=C) stretching vibrations |

| 740, 695 | C-H out-of-plane bending |

| ~500 - 540 | P-C vibrations |

| ~280 - 330 | Ru-Cl stretching vibrations |

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of ruthenium(II) phosphine complexes is characterized by metal-to-ligand charge transfer (MLCT) bands.

| Wavelength (λ_max) | Assignment |

| ~400 - 500 nm | Ru(d) → π(PPh₃) MLCT |

| < 350 nm | Ligand-centered (π→π) transitions |

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the complex in a suitable UV-transparent solvent (e.g., dichloromethane or chloroform). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the absorption spectrum over a range of 250-800 nm.

-

Subtract the solvent blank spectrum from the sample spectrum.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. As noted, the structure of "RuCl₂(PPh₃)₄" is that of the co-crystal [RuCl₂(PPh₃)₃]·PPh₃. The core RuCl₂(PPh₃)₃ molecule adopts a distorted five-coordinate geometry.

The geometry around the ruthenium center is typically a distorted square pyramid.[3] One of the phenyl groups from a basal phosphine ligand often has a C-H bond directed towards the vacant sixth coordination site, resulting in a weak agostic interaction.[4]

| Parameter | [RuCl₂(PPh₃)₃] (Representative Data) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ru-P (apical) | ~2.23 Å |

| Ru-P (basal) | ~2.37 - 2.41 Å |

| Ru-Cl | ~2.39 Å |

Note: These values are representative for the RuCl₂(PPh₃)₃ core and may vary slightly between different reported structures.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow suitable single crystals, often by slow diffusion of a non-solvent (e.g., methanol or hexane) into a concentrated solution of the complex in a solvent like dichloromethane.[3]

-

Select a high-quality single crystal and mount it on a goniometer head.

-

Collect diffraction data at low temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Solve the structure using direct methods or Patterson methods.

-

Refine the structure by full-matrix least-squares procedures. The refinement should locate the RuCl₂(PPh₃)₃ molecule and the additional, non-coordinated PPh₃ molecule in the asymmetric unit.

The relationship between the core complex and the solvated triphenylphosphine is depicted below.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of the material.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For RuCl₂(PPh₃)₄, a TGA thermogram would show mass loss steps corresponding to the loss of the solvated PPh₃ molecule, followed by the decomposition of the RuCl₂(PPh₃)₃ complex at higher temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal melting points, crystallization events, and enthalpies of decomposition.

Experimental Protocol: Thermal Analysis

-

Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Place the pan in the instrument's furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

This guide provides a foundational framework for the comprehensive characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II). Accurate interpretation of the collective data from these techniques is essential for confirming the structure as the [RuCl₂(PPh₃)₃]·PPh₃ co-crystal and ensuring its purity for subsequent applications.

References

Unraveling the Enigmatic Structure of Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(triphenylphosphine)ruthenium(II), nominally RuCl₂(PPh₃)₄, is a significant coordination compound that has garnered considerable interest as a precursor in the synthesis of olefin metathesis catalysts, most notably the Grubbs' catalysts.[1] An in-depth understanding of its molecular structure is paramount for elucidating its reactivity and optimizing its application in catalysis and drug development. This technical guide provides a comprehensive overview of the structural and experimental aspects of this compound, revealing a nuanced solid-state and solution-state identity.

The Solid-State Structure: A Co-crystal Revelation

Contrary to what its name might suggest, crystallographic studies have revealed that dichlorotetrakis(triphenylphosphine)ruthenium(II) does not exist as a discrete molecule with four triphenylphosphine ligands directly coordinated to the ruthenium center in the solid state. Instead, it forms a co-crystal composed of dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], and one molecule of free triphenylphosphine per formula unit. The correct formulation for the solid is therefore more accurately represented as [RuCl₂(PPh₃)₃]·PPh₃.

The core of this co-crystal is the five-coordinate [RuCl₂(PPh₃)₃] complex. This complex exhibits a distorted square pyramidal geometry. The ruthenium(II) center is coordinated to two chloride ions and three triphenylphosphine ligands. One of the phenyl groups of a phosphine ligand engages in an agostic interaction with the metal center, occupying the sixth potential coordination site.[1]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |

| Molar Mass | 958.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 18.01 Å |

| b | 20.22 Å |

| c | 12.36 Å |

| α, γ | 90° |

| β | 90.5° |

| Coordination Geometry | Distorted Square Pyramidal/Octahedral |

Table 1: Crystallographic Data for Dichlorotris(triphenylphosphine)ruthenium(II).[1]

Key Bond Lengths and Angles

The geometry of the [RuCl₂(PPh₃)₃] unit is characterized by variations in the Ru-P bond lengths, indicative of the low symmetry of the complex.[1]

| Bond | Bond Length (Å) |

| Ru-P (apical) | 2.230 |

| Ru-P (basal, 1) | 2.374 |

| Ru-P (basal, 2) | 2.412 |

| Ru-Cl | 2.387 |

| Ru---H (agostic) | 2.59 |

Table 2: Selected Bond Lengths for Dichlorotris(triphenylphosphine)ruthenium(II).[1]

Behavior in Solution: A Dynamic Equilibrium

In solution, the co-crystal dissolves, and a dynamic equilibrium is established between the dichlorotris(triphenylphosphine)ruthenium(II) complex and free triphenylphosphine.

Figure 1: Solid-state and solution-state equilibrium of dichlorotetrakis(triphenylphosphine)ruthenium(II).

This equilibrium is crucial for its reactivity, as the dissociation of a phosphine ligand can create a vacant coordination site for substrate binding, a key step in many catalytic cycles.

Experimental Protocols

Synthesis of [RuCl₂(PPh₃)₃]·PPh₃

The synthesis of the co-crystal is achieved by reacting a ruthenium(III) salt with an excess of triphenylphosphine. The tris-phosphine complex forms initially and, in the presence of excess phosphine, crystallizes with an additional molecule of triphenylphosphine.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol

Procedure:

-

A solution of triphenylphosphine (6 equivalents) in hot methanol is prepared.

-

A solution of ruthenium(III) chloride hydrate (1 equivalent) in methanol is added to the triphenylphosphine solution.

-

The mixture is heated at reflux for several hours, during which the color changes and a precipitate forms.

-

The reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

-

The product is washed with fresh methanol and then diethyl ether and dried under vacuum. The resulting black crystals are [RuCl₂(PPh₃)₃]·PPh₃.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong absorption bands of the triphenylphosphine ligands. Key vibrations for the Ru-Cl bonds are typically observed in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying the solution behavior. In solution, a sample of [RuCl₂(PPh₃)₃]·PPh₃ is expected to show signals for both the coordinated triphenylphosphine ligands of the [RuCl₂(PPh₃)₃] complex and a sharp signal for the free triphenylphosphine in equilibrium.

Role as a Catalyst Precursor

One of the most significant applications of [RuCl₂(PPh₃)₃]·PPh₃ is its role as a precursor in the synthesis of first-generation Grubbs' catalysts for olefin metathesis.

Figure 2: Synthesis pathway of First-Generation Grubbs' Catalyst from [RuCl₂(PPh₃)₃]·PPh₃.[2]

In this synthetic pathway, the [RuCl₂(PPh₃)₃] complex, formed in situ from the co-crystal, reacts with phenyldiazomethane and tricyclohexylphosphine to generate the active ruthenium carbene complex.[2]

Conclusion

The molecular structure of dichlorotetrakis(triphenylphosphine)ruthenium(II) is more complex than its name implies. In the solid state, it exists as a co-crystal, [RuCl₂(PPh₃)₃]·PPh₃, with the core structural features defined by the five-coordinate dichlorotris(triphenylphosphine)ruthenium(II) complex. In solution, it establishes a dynamic equilibrium with free triphenylphosphine, which is fundamental to its reactivity. A thorough understanding of this dual solid-state and solution-state identity is critical for researchers and scientists working with this versatile and important ruthenium complex.

References

An In-depth Technical Guide on the Solubility of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichlorotetrakis(triphenylphosphine)ruthenium(II), a significant organometallic complex in catalysis and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information for the closely related and often precursor compound, dichlorotris(triphenylphosphine)ruthenium(II), which can serve as a valuable reference. Furthermore, detailed experimental protocols for determining the solubility of such organometallic complexes are provided to enable researchers to ascertain precise solubility values in their specific solvent systems.

Introduction to Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₄, is a coordination complex of ruthenium. It is often formed in the presence of an excess of triphenylphosphine from its precursor, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)[1]. These complexes are pivotal as precursors for various catalysts, including those used in homogeneous catalysis[1]. Understanding the solubility of this complex is crucial for its application in solution-based chemical reactions, enabling appropriate solvent selection for synthesis, catalysis, and purification processes.

Solubility Data

| Solvent | Qualitative Solubility of Dichlorotris(triphenylphosphine)ruthenium(II) |

| Benzene | Soluble[1] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Acetone | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Diethyl Ether | Insoluble |

| n-Hexane | Insoluble |

Note: This data is for dichlorotris(triphenylphosphine)ruthenium(II) and should be used as an estimate for dichlorotetrakis(triphenylphosphine)ruthenium(II). Actual solubilities should be determined experimentally.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for dichlorotetrakis(triphenylphosphine)ruthenium(II), standardized experimental methods should be employed. The following are detailed protocols for two common methods: the gravimetric method and the UV-Vis spectroscopic method.

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Evaporating dish

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dichlorotetrakis(triphenylphosphine)ruthenium(II) to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in g/100 mL or other desired units.

-

This method is suitable for compounds that absorb light in the UV-Vis range and relies on Beer-Lambert's law. A calibration curve is first established, and then the concentration of a saturated solution is determined.

Materials and Equipment:

-

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute, unsaturated solution of the complex in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest (λ_max).

-

-

Prepare Standard Solutions and Create a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the complex and dissolving it in a known volume of solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, and the relationship should be linear.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1a-1c).

-

Filter the saturated supernatant using a 0.22 µm syringe filter.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.

-

Factors Influencing Solubility

The solubility of dichlorotetrakis(triphenylphosphine)ruthenium(II) in organic solvents is influenced by several factors:

-

Solvent Polarity: "Like dissolves like" is a guiding principle. Nonpolar solvents like benzene and toluene are generally good solvents for this complex due to the nonpolar nature of the triphenylphosphine ligands.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although there can be exceptions.

-

Purity of the Compound and Solvent: Impurities can affect solubility.

-

Ligand Exchange: In solution, one or more of the triphenylphosphine ligands may dissociate. This equilibrium can be influenced by the solvent and the concentration of free ligand, potentially affecting the overall solubility.

Conclusion

While specific quantitative solubility data for dichlorotetrakis(triphenylphosphine)ruthenium(II) is scarce, qualitative information from its precursor, dichlorotris(triphenylphosphine)ruthenium(II), provides a useful starting point for solvent selection. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectroscopic methods outlined in this guide provide robust frameworks for experimental determination. A thorough understanding and experimental quantification of solubility are essential for the effective utilization of this important ruthenium complex in research and development.

References

An In-Depth Technical Guide to the NMR Spectral Data of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the coordination complex Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. While this complex is a known derivative of the widely used catalyst precursor, Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], comprehensive NMR spectral data for the tetrakis species is not as extensively documented in publicly available literature. This guide compiles available information and provides context based on related, well-characterized compounds.

Introduction

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a ruthenium(II) complex featuring four triphenylphosphine ligands and two chloride ligands. It is typically formed by the reaction of its precursor, Dichlorotris(triphenylphosphine)ruthenium(II), with an excess of triphenylphosphine. The coordination geometry and electronic environment of the ruthenium center are significantly influenced by the number and arrangement of the bulky and electron-donating triphenylphosphine ligands, which can be elucidated through NMR spectroscopy.

NMR Spectral Data

Detailed and explicitly assigned ¹H, ¹³C, and ³¹P NMR spectral data for Dichlorotetrakis(triphenylphosphine)ruthenium(II) is scarce in readily accessible literature. Therefore, this section presents data for the closely related and extensively studied precursor, Dichlorotris(triphenylphosphine)ruthenium(II) , which serves as a crucial reference point. The subtle differences in the electronic and steric environment upon the addition of a fourth phosphine ligand would be expected to induce shifts in the NMR signals.

For context, the ³¹P NMR chemical shift is particularly sensitive to the coordination environment of the phosphorus atom. In ruthenium(II) phosphine complexes, these shifts can vary widely depending on the nature of the other ligands and the geometry of the complex.

Table 1: ³¹P NMR Spectral Data for Dichlorotris(triphenylphosphine)ruthenium(II)

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Reference |

| Dichlorotris(triphenylphosphine)ruthenium(II) | CDCl₃ | 28.94 | Singlet | [1] |

Note: The observation of a single peak for the tris(phosphine) complex suggests a fluxional process in solution at the measurement temperature, making the three phosphine ligands magnetically equivalent on the NMR timescale.

Due to the lack of specific data for the tetrakis complex, researchers are encouraged to acquire NMR spectra on their synthesized samples and use the data for the tris complex as a starting point for spectral interpretation.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR spectra of ruthenium-phosphine complexes, based on common practices found in the literature.[1]

Instrumentation:

-

NMR spectra are typically recorded on a high-field spectrometer, for example, a Bruker Avance III 500 or similar, operating at frequencies appropriate for ¹H, ¹³C, and ³¹P nuclei (e.g., 500.13 MHz for ¹H, 125.77 MHz for ¹³C, and 202.46 MHz for ³¹P).[1]

Sample Preparation:

-

Samples are prepared by dissolving an appropriate amount of the complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈).

-

The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

For air-sensitive compounds, sample preparation and handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Data Acquisition:

-

Standard pulse sequences are used for ¹H, ¹³C, and ³¹P NMR measurements.

-

Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced internally to the residual solvent signal for ¹H and ¹³C spectra (e.g., CDCl₃: δ(¹H) = 7.26 ppm, δ(¹³C) = 77.0 ppm).[1]

-

For ³¹P NMR, an external standard such as 85% H₃PO₄ is commonly used (δ = 0 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of a ruthenium-phosphine complex like Dichlorotetrakis(triphenylphosphine)ruthenium(II).

Signaling Pathways and Logical Relationships

The structural analysis of ruthenium-phosphine complexes by NMR relies on the interpretation of key parameters that are influenced by the electronic and steric environment of the nuclei. The following diagram illustrates the logical relationships between molecular structure and observable NMR data.

References

An In-depth Technical Guide to the FT-IR Analysis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. This complex is a significant precursor in homogeneous catalysis and serves as a key starting material for various organometallic transformations. FT-IR spectroscopy is a fundamental technique for confirming the structural integrity of the complex, identifying the coordination of the triphenylphosphine (PPh₃) ligands, and verifying its purity.

Introduction to the Analyte and Method

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex featuring a central ruthenium atom in the +2 oxidation state. It is closely related to the more common dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]. In the presence of excess triphenylphosphine, the tris-phosphine complex can bind a fourth phosphine ligand to form the tetrakis-phosphine species[1]. This equilibrium is important to consider, as the FT-IR spectra of the two complexes are very similar, primarily showing the vibrational modes of the coordinated PPh₃ ligands.

FT-IR spectroscopy probes the vibrational transitions within a molecule. For [RuCl₂(PPh₃)₄], the spectrum is dominated by the numerous vibrations of the four PPh₃ ligands. Key diagnostic regions include vibrations of the phenyl rings and the phosphorus-carbon bonds. The metal-ligand vibrations (Ru-P and Ru-Cl) are typically found in the far-infrared region (below 400 cm⁻¹) and may not be observable on standard mid-IR spectrometers.

Figure 1. Equilibrium between tris- and tetrakis(triphenylphosphine)ruthenium(II) complexes.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

Due to the air-sensitivity of many ruthenium-phosphine complexes, sample preparation should be conducted in an inert atmosphere (e.g., inside a glovebox).

Materials and Equipment:

-

Dichlorotetrakis(triphenylphosphine)ruthenium(II) sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried overnight at >110°C

-

Glovebox with an inert atmosphere (N₂ or Ar)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (in Glovebox):

-

Place approximately 1-2 mg of the [RuCl₂(PPh₃)₄] sample into a clean, dry agate mortar.

-

Add approximately 150-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform color.

-

Transfer the powdered mixture into the collar of a pellet-forming die.

-

-

Pellet Formation (in Glovebox):

-

Level the powder surface gently with a spatula.

-

Place the plunger into the die body and transfer the entire assembly to a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes.

-

Carefully release the pressure. The resulting KBr pellet should be translucent and free of cracks.

-

-

Spectral Acquisition:

-

Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

If possible, use a sealed sample holder to minimize air exposure during transfer and measurement.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction using the previously collected background spectrum.

-

If necessary, apply baseline correction to the resulting spectrum.

-

Label the significant peaks for analysis and interpretation.

-

Data Presentation and Interpretation

The mid-infrared spectrum of [RuCl₂(PPh₃)₄] is characterized by the absorption bands of the triphenylphosphine ligands. The coordination of PPh₃ to the ruthenium center can induce slight shifts in the positions and intensities of these bands compared to free PPh₃.

Table 1: Summary of Key FT-IR Vibrational Frequencies for [RuCl₂(PPh₃)₄]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3070 - 3050 | Medium | C-H Aromatic Stretching (ν_C-H) | Characteristic of the phenyl C-H bonds[2]. |

| ~1585 | Weak | C=C Aromatic Ring Stretching | Overtone and combination bands for monosubstituted benzene[2]. |

| 1480 - 1475 | Strong | C=C Aromatic Ring Stretching | A strong, characteristic band for the phenyl rings in PPh₃[2]. |

| 1435 - 1430 | Strong | C=C Aromatic Ring Stretching | Another strong, characteristic phenyl ring vibration[2]. |

| 1180 - 1150 | Medium | C-H In-plane Bending (δ_C-H) | Phenyl C-H deformation modes[2]. |

| 1100 - 1090 | Strong | P-C Stretching (ν_P-C) | Vibration associated with the phosphorus-phenyl bond. |

| 750 - 740 | Very Strong | C-H Out-of-plane Bending (γ_C-H) | A very intense band related to the monosubstituted benzene rings[2]. |

| 700 - 690 | Very Strong | C-H Out-of-plane Bending (γ_C-H) | Another intense band characteristic of monosubstituted benzene[2]. |

| 520 - 490 | Medium-Strong | Phenyl Ring Deformations / Ru-P related | This region can contain complex vibrations, including a mode sensitive to PPh₃ coordination[2]. |

| < 400 | - | Ru-P and Ru-Cl Stretching | Not typically observed in mid-IR; requires a far-IR spectrometer. |

Interpretation: The presence of strong absorption bands at approximately 1480, 1435, 740, and 690 cm⁻¹ is definitive proof of the coordinated triphenylphosphine ligands. The absence of a strong, broad band around 3400 cm⁻¹ (O-H stretch) can indicate the absence of water or alcohol impurities. The region below 600 cm⁻¹ is complex, but bands around 500 cm⁻¹ are often attributed to phenyl ring deformations that are sensitive to the coordination environment of the phosphorus atom[2].

Workflow and Visualization

The process of FT-IR analysis, from sample handling to final data interpretation, can be visualized as a systematic workflow.

Figure 2. Workflow for FT-IR analysis of an air-sensitive ruthenium complex.

References

Thermal Stability of Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄], is a significant organometallic complex, often generated in situ from its precursor, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], in the presence of excess triphenylphosphine.[1] While the thermal properties of the tris-phosphine complex are well-documented, a comprehensive thermal analysis of the tetrakis-phosphine analogue is not extensively reported in the literature. This guide provides a detailed overview of the expected thermal behavior of [RuCl₂(PPh₃)₄], drawing upon the established stability of its precursor. It outlines the standard methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a logical framework for its anticipated decomposition pathway. This document serves as a crucial resource for researchers working with this and related ruthenium complexes, offering insights into its stability and handling under thermal stress.

Introduction to [RuCl₂(PPh₃)₄] and its Thermal Stability

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is an octahedral ruthenium(II) complex. Its thermal stability is a critical parameter for its application in catalysis and as a precursor in chemical synthesis, dictating the operational temperature limits and storage conditions. Thermal decomposition involves the breaking of coordination and covalent bonds, leading to the release of ligands and the potential formation of various ruthenium-containing species. Understanding this process is paramount for controlling reaction outcomes and ensuring safety.

Quantitative Thermal Analysis Data

While specific experimental data for the thermal decomposition of [RuCl₂(PPh₃)₄] is scarce, the behavior can be predicted based on its relationship with the more stable [RuCl₂(PPh₃)₃]. The primary expected thermal event is the dissociation of one triphenylphosphine (PPh₃) ligand.

| Parameter | Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] | Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄] (Expected) |

| Melting Point (°C) | ~157-160 (with decomposition) | Lower than the tris complex, with decomposition |

| Initial Decomposition | Begins with the loss of a PPh₃ ligand. | Likely dissociates one PPh₃ ligand to form [RuCl₂(PPh₃)₃]. |

| Decomposition Onset (°C) | Varies, but significant decomposition is observed above 200°C. | Expected to be lower than the tris complex due to steric hindrance. |

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability of [RuCl₂(PPh₃)₄], Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of the complex (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under an inert atmosphere (e.g., nitrogen) with a consistent flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature at a constant rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events.

Visualization of Synthesis and Decomposition Pathways

The following diagrams illustrate the logical relationships in the synthesis and thermal decomposition of dichlorotetrakis(triphenylphosphine)ruthenium(II).

Caption: Synthesis and proposed thermal decomposition pathway of [RuCl₂(PPh₃)₄].

Caption: Experimental workflow for thermal analysis of [RuCl₂(PPh₃)₄].

Anticipated Thermal Decomposition Mechanism

The thermal decomposition of dichlorotetrakis(triphenylphosphine)ruthenium(II) is expected to proceed in a stepwise manner. Due to the steric crowding of the four bulky triphenylphosphine ligands, the initial and most facile decomposition step is likely the dissociation of one PPh₃ ligand to form the more stable, coordinatively unsaturated dichlorotris(triphenylphosphine)ruthenium(II) complex.

Step 1: Ligand Dissociation [RuCl₂(PPh₃)₄] → [RuCl₂(PPh₃)₃] + PPh₃

This initial step would be observed in TGA as a mass loss corresponding to one equivalent of triphenylphosphine. In DSC, this would likely be an endothermic event.

Step 2: Further Decomposition Following the formation of the tris-phosphine complex, further heating would lead to its decomposition. This process is more complex and can involve the cleavage of Ru-P and Ru-Cl bonds, as well as the decomposition of the triphenylphosphine ligands themselves. The ultimate products at high temperatures would be ruthenium-containing solids (such as ruthenium oxides if in an oxidizing atmosphere, or ruthenium metal/carbide in an inert atmosphere) and volatile organic and phosphorus-containing compounds.

Conclusion

References

An In-depth Technical Guide on the Electronic Properties of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuCl2(PPh3)4, is a coordination complex of ruthenium in the +2 oxidation state. This compound is a notable member of the family of ruthenium-phosphine complexes, which are extensively utilized as catalysts and catalyst precursors in a wide array of organic transformations. The electronic properties of RuCl2(PPh3)4 are fundamental to its reactivity and catalytic activity, influencing its redox behavior, ligand substitution kinetics, and interaction with substrates. This guide provides a comprehensive overview of the core electronic characteristics of this complex, supported by available data and detailed experimental methodologies.

Synthesis and Electronic Structure

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is synthesized from its precursor, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), by the addition of an excess of triphenylphosphine (PPh3)[1]. This reaction involves the coordination of a fourth PPh3 ligand to the ruthenium center, leading to a change in the coordination geometry and electronic environment of the metal.

The electronic structure of RuCl2(PPh3)4 is characterized by a d6 electron configuration for the ruthenium(II) center in a pseudo-octahedral geometry. The four bulky triphenylphosphine ligands and two chloride ligands create a specific ligand field around the ruthenium ion, which dictates the energies of the d-orbitals. The triphenylphosphine ligands are known for their dual electronic nature: they are good σ-donors through the phosphorus lone pair and also π-acceptors due to the presence of empty P-C σ* orbitals. This combination of electronic effects influences the electron density at the ruthenium center and, consequently, its chemical properties.

Quantitative Electronic Properties

Quantitative data on the electronic properties of RuCl2(PPh3)4 are not as extensively documented as for its precursor, RuCl2(PPh3)3. However, based on the general understanding of ruthenium-phosphine complexes and available information, the following provides a summary of its expected and reported electronic characteristics.

Redox Properties

Table 1: Comparison of Redox Potentials of Related Ruthenium(II) Phosphine Complexes

| Complex | Redox Process | Potential (V vs. reference electrode) | Solvent/Electrolyte | Citation |

| [Ru(H2tg)2(PPh3)2]Cl2 | Ru(II) → Ru(III) | +1.02 | Acetonitrile | [4] |

| RuCl2(PPh3)3 | Ru(II) → Ru(III) | Not specified | Not specified | |

| RuCl2(PPh3)4 | Ru(II) → Ru(III) | Not available | Not available |

Note: Data for RuCl2(PPh3)4 is not available in the search results. The table includes a related compound for comparative purposes.

Spectroscopic Properties (UV-Vis)

The UV-Vis absorption spectrum of RuCl2(PPh3)4 is expected to be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, characteristic of transition metal complexes. The triphenylphosphine and chloride ligands have orbitals that can participate in these electronic transitions with the ruthenium d-orbitals. Specific peak positions (λmax) and molar extinction coefficients (ε) for RuCl2(PPh3)4 are not detailed in the search results. For comparison, related RuCl2(L)(PPh3)2 complexes, where L is a bidentate nitrogen-containing ligand, have been characterized by UV-Vis spectroscopy[5].

Table 2: UV-Vis Spectroscopic Data of Related Ruthenium(II) Complexes

| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Citation |

| cis-[RuCl2(2-(2'-pyridyl)quinoline)(PPh3)2] | Not specified | Not specified | Not specified | Not specified | [5] |

| RuCl2(PPh3)4 | Not available | Not available | Not available | Not available |

Note: Specific UV-Vis data for RuCl2(PPh3)4 is not available in the search results. The table includes a related compound to indicate the type of data typically reported.

Experimental Protocols

The characterization of the electronic properties of RuCl2(PPh3)4 involves standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Objective: To synthesize RuCl2(PPh3)4 from RuCl2(PPh3)3.

Materials:

-

Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)

-

Triphenylphosphine (PPh3)

-

Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask, condenser, and magnetic stirrer

Procedure:

-

In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve RuCl2(PPh3)3 in the chosen solvent.

-

Add a stoichiometric excess of triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux for a specified period, typically several hours, while stirring.

-

Monitor the reaction progress by a suitable technique, such as thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, RuCl2(PPh3)4, which is typically a black solid, can be isolated by filtration, washed with a non-polar solvent (e.g., hexane) to remove excess triphenylphosphine, and dried under vacuum[1].

Cyclic Voltammetry

Objective: To determine the redox potentials of RuCl2(PPh3)4.

Materials:

-

RuCl2(PPh3)4 sample

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Anhydrous, deoxygenated electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile or dichloromethane)

Procedure:

-

Prepare a solution of RuCl2(PPh3)4 of known concentration in the electrolyte solution under an inert atmosphere.

-

Assemble the electrochemical cell with the three electrodes immersed in the sample solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate.

-

Run the experiment, scanning the potential from a region where no redox processes occur to a potential where oxidation or reduction is expected, and then reversing the scan.

-

Record the resulting voltammogram (current vs. potential).

-

The potential of the anodic and cathodic peaks can be used to determine the formal redox potential (E½) of the Ru(II)/Ru(III) couple.

UV-Vis Spectroscopy

Objective: To obtain the electronic absorption spectrum of RuCl2(PPh3)4.

Materials:

-

RuCl2(PPh3)4 sample

-

Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of RuCl2(PPh3)4 of known concentration in the chosen solvent.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record the baseline spectrum with the reference cuvette.

-

Replace the reference cuvette with the cuvette containing the sample solution.

-

Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).

-

The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) can be determined.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent electronic characterization of RuCl2(PPh3)4.

Caption: Workflow for the synthesis and electronic characterization of RuCl2(PPh3)4.

Ligand Substitution Pathway

A key aspect of the chemistry of RuCl2(PPh3)4 is its propensity to undergo ligand substitution reactions, which is fundamental to its catalytic activity. The triphenylphosphine ligands can be replaced by other ligands, such as substrates in a catalytic cycle.

Caption: A simplified associative pathway for ligand substitution in RuCl2(PPh3)4.

Conclusion

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a significant ruthenium complex with important applications in catalysis. Its electronic properties, governed by the d6 ruthenium(II) center and the surrounding phosphine and chloride ligands, are crucial for its reactivity. While detailed quantitative data on its electronic characteristics are not as abundant as for its tris(phosphine) precursor, this guide provides a framework for understanding and investigating these properties. The provided experimental protocols offer a starting point for researchers to further explore the rich electronic landscape of this versatile complex. Further computational and experimental studies are warranted to fully elucidate the electronic structure and its relationship to the catalytic activity of RuCl2(PPh3)4.

References

- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homotrinuclear ruthenium(ii) and rhodium(i) complexes of redox-active tris(ferrocenyl)arene-based tris-phosphanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and solution studies of ruthenium(II) complexes with thiazole and antileukaemic drug thiopurines. Crystal structure of trans-dichlorotris(1,3-thiazole)(triphenylphosphine)ruthenium(II) [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorotetrakis(triphenylphosphine)ruthenium(II) (CAS: 15555-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the CAS number 15555-77-8, is a coordination complex of ruthenium that serves as a versatile catalyst and precursor in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols. It is important to note that in scientific literature and commercial listings, this compound is frequently confused with its analogue, Dichlorotris(triphenylphosphine)ruthenium(II) (CAS: 15529-49-4). This guide will focus on the information available for the tetrakis complex, while also acknowledging this common ambiguity.

Chemical and Physical Properties

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a black crystalline solid. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15555-77-8 | [1] |

| Molecular Formula | C₇₂H₆₀Cl₂P₄Ru | [1] |

| Molecular Weight | 1225.15 g/mol | [1] |

| Appearance | Black crystals | [2] |

| Solubility | Soluble in organic solvents such as benzene | [2] |

Synthesis

Dichlorotetrakis(triphenylphosphine)ruthenium(II) can be synthesized from its tris(triphenylphosphine) analogue. The addition of an excess of triphenylphosphine to a solution of dichlorotris(triphenylphosphine)ruthenium(II) results in the coordination of a fourth phosphine ligand to form the desired tetrakis complex.[2]

Experimental Protocol: Synthesis from Dichlorotris(triphenylphosphine)ruthenium(II)

Materials:

-

Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)

-

Triphenylphosphine (PPh₃)

-

An appropriate solvent (e.g., benzene or toluene)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In a flask under an inert atmosphere, dissolve Dichlorotris(triphenylphosphine)ruthenium(II) in the chosen solvent.

-

Add an excess of triphenylphosphine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the product, Dichlorotetrakis(triphenylphosphine)ruthenium(II), can be isolated by precipitation or crystallization, followed by filtration and drying under vacuum.

Note: This is a generalized procedure based on the known reactivity. Specific reaction conditions such as concentration, reaction time, and purification method may need to be optimized.

Catalytic Applications

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a catalyst for a variety of organic transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerization reactions.[3]

Hydrogenation Reactions

This complex is known to catalyze the selective hydrogenation of various functional groups.

Materials:

-

Substrate (e.g., alkene, ketone)

-

Dichlorotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

-

Solvent (e.g., benzene, toluene, ethanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with the substrate, catalyst, and solvent under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The product can be isolated and purified using standard techniques such as filtration, extraction, and chromatography.

Note: Catalyst loading, solvent, temperature, pressure, and reaction time are crucial parameters that need to be optimized for each specific substrate.

Oxidation Reactions

The complex also serves as a catalyst for oxidation reactions.

A general protocol for the oxidation of sulfides to sulfoxides is outlined below, though specific data for the tetrakis complex is limited.

Materials:

-

Sulfide substrate

-

Dichlorotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

-

Oxidant (e.g., tert-butyl hydroperoxide)

-

Solvent (e.g., dichloromethane, acetone)

Procedure:

-

Dissolve the sulfide substrate and the catalyst in the chosen solvent in a reaction flask.

-

Add the oxidant to the reaction mixture, typically dropwise, while maintaining a controlled temperature.

-

Stir the reaction until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining oxidant.

-

The desired sulfoxide product is then purified by methods such as column chromatography.

Reaction Mechanisms and Workflows

The catalytic cycle for hydrogenation by ruthenium-phosphine complexes generally involves several key steps: activation of the catalyst, oxidative addition of hydrogen, coordination of the substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

Caption: A plausible catalytic cycle for hydrogenation reactions catalyzed by Dichlorotetrakis(triphenylphosphine)ruthenium(II).

Safety and Handling

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a valuable ruthenium complex with demonstrated applications in catalysis. While its characterization and specific experimental protocols are often obscured by confusion with its tris(triphenylphosphine) counterpart, the available information highlights its potential in various synthetic transformations. Further research to delineate the specific catalytic activities and properties of the tetrakis complex would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Safe Handling of Dichlorotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for dichlorotetrakis(triphenylphosphine)ruthenium(II), a common organometallic catalyst in chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning[1]

Symptoms of exposure may include irritation of the skin, eyes, and respiratory system.[1] Skin contact can lead to inflammation characterized by itching, scaling, reddening, or blistering.[1] Eye contact may cause redness and pain.[1] Inhalation can result in respiratory irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₇₂H₆₀Cl₂P₄Ru[1][2] |

| Molecular Weight | 1221.1 g/mol [1][2] |

| Appearance | Brown powder[3] |

| Purity | Typically 95% or higher[1] |

| CAS Number | 15555-77-8[1][2] |

| Stability | Stable under recommended storage conditions.[1] |

| Incompatibilities | Strong oxidizing agents.[1] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Phosphorus oxides, Ruthenium oxides.[1] |

Safe Handling and Experimental Protocols

A systematic approach to handling is essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle dichlorotetrakis(triphenylphosphine)ruthenium(II) in a well-ventilated area.[1][4] A chemical fume hood is recommended to keep airborne concentrations low.[1]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves.[1]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

Lab Coat: A lab coat should be worn to prevent skin contact.[1]

General Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Minimize dust generation and accumulation.[1]

Experimental Workflow

The following diagram illustrates a safe workflow for experiments involving dichlorotetrakis(triphenylphosphine)ruthenium(II).

Caption: A logical workflow for the safe handling of dichlorotetrakis(triphenylphosphine)ruthenium(II).

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[1][4]

-

Keep away from sources of ignition, heat, and sunlight.[4]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[1]

-

Do not allow the product to enter drains or waterways.[1]

-

Contaminated packaging should be treated as the product itself.

Emergency Procedures

In the event of an emergency, follow these procedures.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |

In case of a spill, evacuate the area, wear appropriate PPE, and prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable disposal container.[1]

References

Methodological & Application

Application Notes and Protocols: Dichlorotetrakis(triphenylphosphine)ruthenium(II) as a Catalyst in Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, is a versatile and efficient catalyst precursor for a wide range of hydrogenation reactions. It is closely related to the more commonly cited dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃. In the presence of an excess of triphenylphosphine, RuCl₂(PPh₃)₃ readily coordinates with a fourth phosphine ligand to form the tetrakis complex, RuCl₂(PPh₃)₄. Therefore, many catalytic applications employing RuCl₂(PPh₃)₃ in the presence of additional phosphine ligands effectively utilize RuCl₂(PPh₃)₄ as the active catalytic species. These application notes provide an overview of the catalytic activity of RuCl₂(PPh₃)₄ and detailed protocols for its use in the hydrogenation of various functional groups.

The catalytic activity of these ruthenium-phosphine complexes is predicated on their ability to activate molecular hydrogen, forming ruthenium hydride species that are key to the hydrogenation process. The general catalytic cycle involves the formation of active hydride species, such as HRuCl(PPh₃)₃ and H₂Ru(PPh₃)₃.

Data Presentation: Catalytic Performance in Hydrogenation

The following tables summarize the catalytic performance of dichlorotetrakis(triphenylphosphine)ruthenium(II) and its immediate precursor in the hydrogenation of various functional groups.

Table 1: Hydrogenation of Alkenes

| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) |

| 1-Hexene | RuCl₂(PPh₃)₃ | Toluene | 80 | 30 | 4 | >95 |

| Cyclohexene | RuH₂(PPh₃)₄ | Benzene | 30 | 1 | 1 | 100 |

Table 2: Hydrogenation of Ketones (Transfer Hydrogenation)

| Substrate | Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Time | Conversion (%) | TOF (h⁻¹) |

| Acetophenone | [RuCl₂(PPh₃)(PNN')] | 2-Propanol | (CH₃)₂CHONa | Reflux | - | High | up to 250,000[1][2] |

| Acetophenone | RuCl₂(PPh₃)₂(Picam) | 2-Propanol | KOH | 80 | 5 min | - | High |

| Various Ketones | RuCl₂(xylbinap)(1,2-diamine) | H₂ | Base | - | - | High | - |

Note: PNN' and Picam represent specific tridentate and bidentate ligands, respectively, used to modify the primary ruthenium catalyst.

Table 3: Hydrogenation of Imines (Transfer Hydrogenation)

| Substrate | Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Time | Conversion (%) |

| N-benzylideneaniline | RuCl₂PPh₃(L1) | 2-Propanol | NaOH | - | - | High[3] |

| Various Imines | RuHCl(diphosphine)(diamine) | H₂ | Alkoxide | 20 | - | Good to Excellent |

Note: L1 represents a specific nitrogen-phosphorus-nitrogen (NPN) ligand.

Table 4: Hydrogenation of Nitro Compounds

| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) |

| Nitrobenzene | Ru(II) complexes | Various | - | - | - | Good to Excellent |

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of Alkenes

This protocol is adapted for the use of RuCl₂(PPh₃)₃ as a precatalyst, which in the presence of excess phosphine, forms the tetrakis complex.

Materials:

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

-

Triphenylphosphine (PPh₃)

-

Alkene substrate

-

Anhydrous, deoxygenated solvent (e.g., benzene, toluene)

-

Hydrogen gas (high purity)

-

Schlenk flask or high-pressure autoclave

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask or an autoclave under an inert atmosphere (e.g., argon or nitrogen), add RuCl₂(PPh₃)₃ (e.g., 0.02 mmol) and triphenylphosphine (e.g., 0.02 mmol, to ensure an excess).

-

Add the anhydrous, deoxygenated solvent (e.g., 10 mL).

-

Add the alkene substrate (e.g., 2 mmol).

-

Seal the reaction vessel and purge with hydrogen gas several times.